molecular formula C14H17NO4 B2430493 tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate CAS No. 1159340-13-2

tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate

Cat. No.: B2430493
CAS No.: 1159340-13-2
M. Wt: 263.293
InChI Key: BLNJOENKUFVNBG-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to a benzopyran ring system, which imparts unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(4-oxo-2,3-dihydrochromen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNJOENKUFVNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate typically involves the reaction of a benzopyran derivative with tert-butyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzopyran ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

One of the primary applications of tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate is its antioxidant activity. Research has demonstrated that compounds with a benzopyran structure exhibit significant free radical scavenging capabilities. In a study conducted by Zhang et al. (2020), the compound was tested for its ability to inhibit lipid peroxidation in vitro, showing promising results that suggest its potential use in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Tert-butyl N-(4-oxo-3,4-dihydro-2H-benzopyran-3-yl)carbamate25.4Zhang et al. (2020)
Quercetin15.2Zhang et al. (2020)
Ascorbic Acid30.5Zhang et al. (2020)

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. A study by Lee et al. (2021) indicated that tert-butyl N-(4-oxo-3,4-dihydro-2H-benzopyran-3-yl)carbamate significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides.

Agricultural Applications

Pesticidal Activity

The compound has also shown potential as a pesticide due to its ability to disrupt certain biological pathways in pests. A field study conducted by Kumar et al. (2022) evaluated its effectiveness against common agricultural pests such as aphids and whiteflies. The results indicated that the compound exhibited a high level of efficacy with a lower toxicity profile compared to traditional pesticides.

Table 2: Efficacy Against Agricultural Pests

Pest TypeMortality Rate (%)Reference
Aphids85Kumar et al. (2022)
Whiteflies78Kumar et al. (2022)
Control Group10Kumar et al. (2022)

Material Science

Polymer Additive

Tert-butyl N-(4-oxo-3,4-dihydro-2H-benzopyran-3-yl)carbamate has been explored as an additive in polymer formulations to enhance thermal stability and UV resistance. A study by Martinez et al. (2023) highlighted its incorporation into polyvinyl chloride matrices, demonstrating improved mechanical properties and reduced degradation under UV exposure.

Table 3: Mechanical Properties of Polymer Composites

CompositeTensile Strength (MPa)Elongation at Break (%)Reference
PVC with Tert-butyl N-(4-oxo...)45300Martinez et al. (2023)
Pure PVC30200Martinez et al. (2023)

Mechanism of Action

The mechanism of action of tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate involves its interaction with specific molecular targets. The benzopyran ring system can interact with enzymes and receptors in the body, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antioxidant activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate: shares similarities with other benzopyran derivatives, such as flavonoids and coumarins.

    Flavonoids: Known for their antioxidant properties and are widely studied for their health benefits.

    Coumarins: Used in medicine for their anticoagulant properties.

Uniqueness

What sets this compound apart is its unique combination of a benzopyran ring with a tert-butyl carbamate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate, also known as a benzopyran derivative, has garnered attention due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₃H₁₅N₁O₃
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1159340-13-2

The compound acts primarily through the inhibition of key enzymes involved in inflammatory processes and oxidative stress. It has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.

1. Anti-inflammatory Activity

Research indicates that this compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo models. In a study involving cerulein-induced acute pancreatitis in rats, the compound decreased total oxidant activity and increased total antioxidant capacity, demonstrating its potential as an anti-inflammatory agent .

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound protects astrocytes from amyloid beta (Aβ)-induced toxicity. It showed a reduction in cell death and improved cell viability when co-treated with Aβ. The mechanism appears to involve the modulation of oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH) .

3. Antioxidant Properties

The compound exhibits antioxidant properties that contribute to its protective effects against oxidative stress. By scavenging free radicals and reducing lipid peroxidation, it helps maintain cellular integrity under oxidative conditions .

Case Study 1: Acute Pancreatitis Model

In a controlled study using a rat model of acute pancreatitis, administration of this compound resulted in:

  • Decreased serum levels of inflammatory markers (TNF-α, IL-6).
  • Improved histological scores of pancreatic tissue.

This study highlights the compound's potential for therapeutic use in inflammatory diseases.

Case Study 2: Neuroprotection Against Aβ Toxicity

A study assessed the neuroprotective effects of the compound against Aβ-induced toxicity in astrocytes:

  • Cell viability assays showed significant protection at concentrations above 100 μM.
  • The compound reduced oxidative stress indicators significantly compared to control groups.

Data Table: Summary of Biological Activities

Activity Effect Observed Reference
Anti-inflammatoryDecreased TNF-α and IL levels
NeuroprotectiveImproved astrocyte viability
AntioxidantReduced MDA levels; increased GSH

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the carbamate backbone and benzopyran ring system. Key peaks include the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the carbonyl signal (δ ~170 ppm for ¹³C) .
  • Infrared Spectroscopy (IR): Identify the carbonyl (C=O) stretch at ~1680–1750 cm⁻¹ and N-H stretch (if present) at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, the molecular ion for C₁₅H₁₇NO₄ would appear at m/z 279.12 .

Q. Table 1: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 1.4 (s, 9H, tert-butyl), δ 4.3 (m, CH)
¹³C NMRδ 28 (tert-butyl), δ 170 (C=O)
HRMSm/z 279.12 ([M+H]⁺)

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer:

  • Step 1: Synthesis of the benzopyran-4-one core via cyclization of substituted salicylaldehydes with β-keto esters under acidic conditions .
  • Step 2: Introduction of the carbamate group via a coupling reaction using tert-butyl chloroformate in the presence of a base (e.g., DMAP or triethylamine) .
  • Key Optimization: Control reaction temperature (0–25°C) to minimize side reactions like over-oxidation or epimerization .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for chiral tert-butyl carbamate derivatives?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention times differ for enantiomers, allowing ee calculation .
  • X-ray Crystallography: Resolve absolute configuration by comparing experimental and calculated Patterson maps. SHELXL refinement is recommended for high accuracy .
  • Circular Dichroism (CD): Correlate CD spectra with known stereoisomers to confirm optical activity .

Q. Table 2: Chiral Analysis Parameters

MethodConditionsReference
Chiral HPLCChiralpak AD-H, 90:10 hexane/IPA, 1 mL/min
X-ray RefinementSHELXL, R-factor < 5%

Q. How should researchers address contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Check for Twinning: Use PLATON to analyze diffraction patterns for merohedral twinning. Adjust refinement strategies (e.g., twin law application) .
  • Validate with Spectroscopy: Cross-reference crystallographic data with NMR/IR to confirm bond lengths and angles .
  • Data Reproducibility: Repeat experiments under controlled conditions (e.g., slow crystallization in ethyl acetate/hexane) to resolve disorder .

Q. What strategies improve yield in multi-step syntheses involving tert-butyl carbamates?

Methodological Answer:

  • Catalyst Screening: Test Pd-catalyzed coupling for sterically hindered intermediates (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for carbamate formation to enhance solubility .
  • Temperature Control: Maintain low temperatures (–10°C) during acid-sensitive steps to prevent tert-butyl group cleavage .

Q. Table 3: Reaction Optimization

ParameterOptimal ConditionYield Improvement
CatalystPd(PPh₃)₄+15%
SolventAnhydrous DMF+20%
Temperature–10°C (carbamate coupling)+10%

Q. How can stability issues in tert-butyl carbamates under acidic/basic conditions be mitigated?

Methodological Answer:

  • pH Control: Avoid prolonged exposure to pH < 3 or > 10. Use buffered solutions during hydrolysis studies .
  • Protective Groups: Introduce acid-labile groups (e.g., Boc) selectively to shield the carbamate .
  • Real-Time Monitoring: Track degradation via HPLC-MS at λ = 254 nm to identify byproducts .

Q. What computational methods predict the reactivity of tert-butyl carbamates in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways using AMBER or CHARMM force fields .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide functionalization .

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